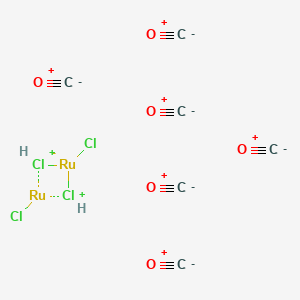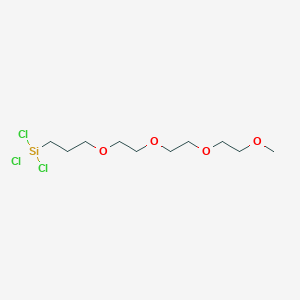
Hexacarbonyldi(chloro)dichlorodiruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacarbonyldi(chloro)dichlorodiruthenium(II) is an organometallic compound with the linear formula Ru2Cl4(CO)6 . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular structure of Hexacarbonyldi(chloro)dichlorodiruthenium(II) consists of two ruthenium atoms, four chlorine atoms, and six carbonyl groups . The exact mass is 515.65171 g/mol and the monoisotopic mass is 511.653579 g/mol .Physical And Chemical Properties Analysis
Hexacarbonyldi(chloro)dichlorodiruthenium(II) appears as off-white to yellow crystals or powder . It has a melting point of 208 °C . The solubility in water is not available .Scientific Research Applications
Production of Metal Complex Particles : A study demonstrated the production of fine particles of metal carbonyls, including dimanganese decacarbonyl and triiron dodecacarbonyl, using supercritical fluids. This process was noted for generating smaller and more uniform particles compared to starting materials, highlighting potential applications in material synthesis and pharmaceuticals (Williams et al., 1998).
Synthesis and Structure of Ruthenium Complexes : Research on (η6-hexamethylbenzene)dichlororuthenium(II) complexes revealed insights into their synthesis, structure, and electrochemistry. These findings are significant for understanding the chemical properties and potential applications of similar ruthenium complexes (Štěpnička et al., 1997).
Aminocarbonylation Reactions : A study highlighted the use of commercially available molybdenum hexacarbonyl as a carbon monoxide source in palladium-catalyzed aminocarbonylations. This process is crucial for synthesizing aromatic amides, indicating applications in organic synthesis and pharmaceuticals (Wannberg & Larhed, 2003).
Tandem Aminocarbonylation/Pauson-Khand Reaction : Research on the dicobalt hexacarbonyl complex of haloacetylenes showed its decomposition into new complexes, useful in the aminocarbonylation and Pauson−Khand reactions. This process facilitates the synthesis of cyclopentenones, relevant in organic chemistry and drug development (Balsells et al., 1999).
Synthesis of Dual-Luminophore-Doped Nanoparticles : A study on the synthesis of dual-luminophore-doped silica nanoparticles, including a dichlororuthenium(II) complex, emphasized their potential in bioanalysis and multiplexed signaling. These nanoparticles offer applications in medical diagnostics and research (Wang, Yang, & Tan, 2005).
Photochemical Oxygenation Sensitized by Ruthenium Complex : Research on the epoxidation of alkenes using carbonyl-coordinated ruthenium(II) porphyrin highlighted a process with water as both electron and oxygen donor. This study is significant for organic synthesis and environmental chemistry (Funyu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
carbon monoxide;chloro(dichloronio)ruthenium(1-);chlororuthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;+1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPVAFWAOBRIT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Ru-]([ClH+])Cl.Cl[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O6Ru2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22941-53-3 |
Source


|
| Record name | Hexacarbonyldi-μ-chlorodichlorodiruthenium, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)



![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)







![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)
